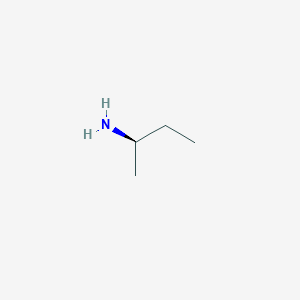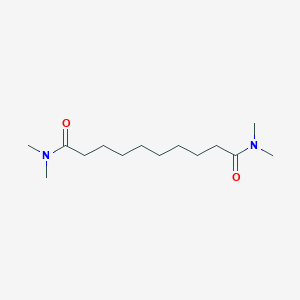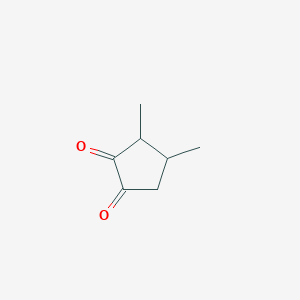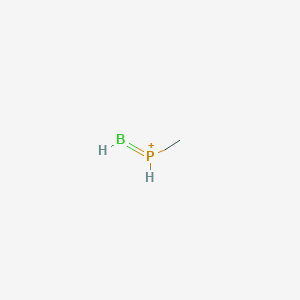
Boranylidene(methyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boranylidene(methyl)phosphanium is an organophosphorus compound with the molecular formula CH₈BP It is a unique compound due to its combination of boron and phosphorus atoms, which imparts distinctive chemical properties
准备方法
Synthetic Routes and Reaction Conditions: Boranylidene(methyl)phosphanium can be synthesized through several methods. One common approach involves the reaction of methylphosphine with borane. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. The general reaction can be represented as: [ \text{CH₃PH₂ + BH₃ → CH₃PH₂BH₃} ]
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the synthesis involves similar methods as in laboratory settings but with optimized conditions for higher yields and purity. This includes the use of advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: Boranylidene(methyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-phosphorus oxides.
Reduction: Reduction reactions can yield boron-phosphorus hydrides.
Substitution: It can participate in substitution reactions where the boron or phosphorus atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Boron-phosphorus oxides.
Reduction: Boron-phosphorus hydrides.
Substitution: Various substituted boron-phosphorus compounds.
科学研究应用
Boranylidene(methyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of boranylidene(methyl)phosphanium involves its interaction with molecular targets through its boron and phosphorus atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved include:
Nucleophilic Attack: The phosphorus atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Addition: The boron atom can participate in electrophilic addition reactions, forming new bonds with nucleophiles.
相似化合物的比较
Methylphosphine borane: Similar in structure but lacks the boranylidene group.
Borane-phosphine complexes: These compounds share the boron-phosphorus bond but differ in their substituents.
Uniqueness: Boranylidene(methyl)phosphanium is unique due to its specific combination of boron and phosphorus atoms, which imparts distinctive reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential use in catalysis and material science set it apart from other similar compounds.
属性
CAS 编号 |
14975-23-6 |
|---|---|
分子式 |
CH4BP+ |
分子量 |
57.83 g/mol |
IUPAC 名称 |
boranylidene(methyl)phosphanium |
InChI |
InChI=1S/CH4BP/c1-3-2/h3H,1H3/q+1 |
InChI 键 |
YPMJBIURPWHOCR-UHFFFAOYSA-N |
SMILES |
B=[PH+]C |
规范 SMILES |
[B]=[PH+]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


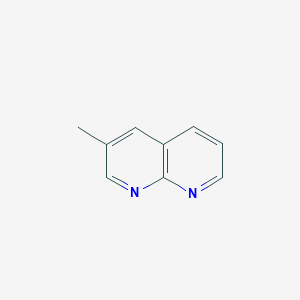
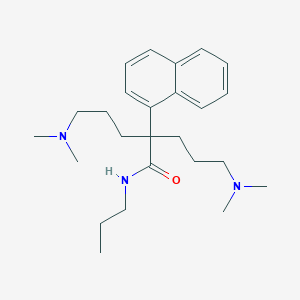
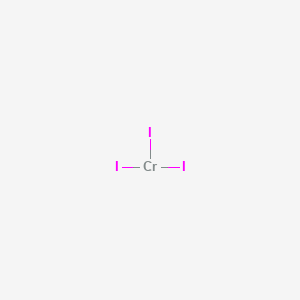
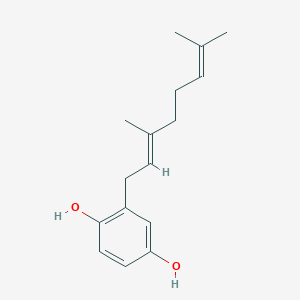
![[3-(methoxycarbonylamino)phenyl] N-butylcarbamate](/img/structure/B82395.png)
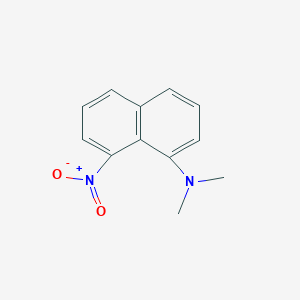
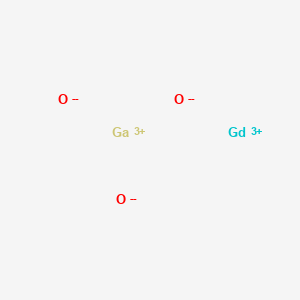
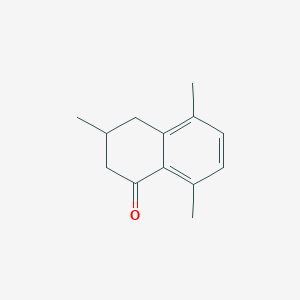
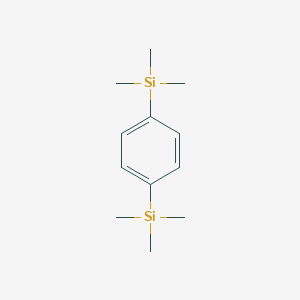
![Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1)](/img/structure/B82407.png)
